l-Malamide

Overview

Description

L-Malamide is a compound that has been studied extensively for its potential use in various scientific applications. It is a synthetic compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In

Scientific Research Applications

Protective Effects in Myocardial Ischemia/Reperfusion Injury

L-Malate has shown protective effects against myocardial ischemia/reperfusion (I/R) injury in rats. It significantly reduced myocardial infarct size, inhibited inflammatory cytokines, preserved heart function, and increased antioxidant activity. This protection may be associated with the activation of the Nrf2/Keap1 antioxidant pathway (Ding, Yang, & Mei, 2016).

Role in Cancer Pathophysiology and Potential as a Biomarker

The metastasis-associated lung adenocarcinoma transcript 1 (MALAT1), a long non-coding RNA (lncRNA), is involved in dysregulation of cell signaling and is closely correlated with cancer development, progression, and therapy response. MALAT1 has the potential to serve as a biomarker in cancer diagnosis and prognosis, as well as a therapeutic target for human cancers (Li et al., 2018).

Enhanced L-Malate Production via Metabolic Engineering

Synergistic engineering of carbon and redox metabolisms in the cytosol and mitochondria of Aspergillus oryzae significantly increased l-malate titer while decreasing the concentration of the byproduct succinate. This indicates a potential strategy for metabolic engineering of fungi to produce other industrially important chemicals (Liu et al., 2018).

Biosynthesis and Secretion in Microorganisms

L-Malic acid's biosynthesis and secretion mechanisms in microorganisms are key to enhancing l-malate production. Understanding these mechanisms at enzymatic and molecular levels is crucial for improving biosynthesis and secretion by microbial cells (Chi et al., 2016).

Biotechnological Approaches for Industrial L-Malate Biosynthesis

Advancements in DNA manipulation, cell physiology, and metabolism can improve L-malate synthesis through biochemical strategies and synthetic biology tools. This approach has the potential to enhance the environmentally-friendly and economical production of L-malate for industrial applications (Ding & Ye, 2023).

Enhancing Physical Stamina and Enzyme Activities

L-Malate supplementation in mice has shown potential benefits in improving physical stamina and minimizing muscle damage during exercise. It significantly elevated the activities of cytosolic and mitochondrial malate dehydrogenase, indicating a potential role in enhancing energy metabolism (Wu et al., 2007).

properties

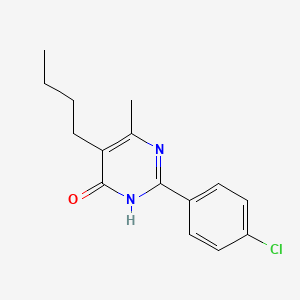

IUPAC Name |

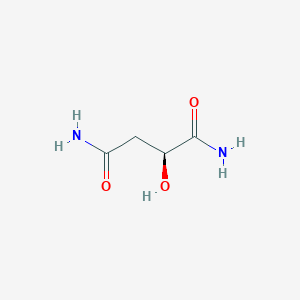

(2S)-2-hydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNXTHOOAGYMOK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304144 | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Malamide | |

CAS RN |

617-47-0 | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediamide, 2-hydroxy-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chlorophenyl)-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658561.png)

![N~2~-Butan-2-yl-N-[2-(2-chloro-4-nitroanilino)ethyl]glycinamide](/img/structure/B1658565.png)

![N-(4-fluorophenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B1658568.png)

![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)

![1-{[4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B1658571.png)

![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)

![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)

![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)